molecular formula C8H5D4NO2 B196385 Paracetamol-d4 CAS No. 64315-36-2

Paracetamol-d4

Cat. No. B196385
CAS RN: 64315-36-2
M. Wt: 155.19 g/mol
InChI Key: RZVAJINKPMORJF-QFFDRWTDSA-N
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Patent
US05155269

Procedure details

A process as set forth in claim 22 wherein acetic anhydride is reacted with the p-aminophenol contained in said purified raffinate to produce N-acetyl-p-aminophenol, and N-acetyl-p-aminophenol is recovered from the acetylation reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[CH:8]1[C:13]([NH2:14])=[CH:12][CH:11]=[C:10]([OH:15])[CH:9]=1>>[C:1]([NH:14][C:13]1[CH:12]=[CH:11][C:10]([OH:15])=[CH:9][CH:8]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in said purified raffinate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05155269

Procedure details

A process as set forth in claim 22 wherein acetic anhydride is reacted with the p-aminophenol contained in said purified raffinate to produce N-acetyl-p-aminophenol, and N-acetyl-p-aminophenol is recovered from the acetylation reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[CH:8]1[C:13]([NH2:14])=[CH:12][CH:11]=[C:10]([OH:15])[CH:9]=1>>[C:1]([NH:14][C:13]1[CH:12]=[CH:11][C:10]([OH:15])=[CH:9][CH:8]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in said purified raffinate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05155269

Procedure details

A process as set forth in claim 22 wherein acetic anhydride is reacted with the p-aminophenol contained in said purified raffinate to produce N-acetyl-p-aminophenol, and N-acetyl-p-aminophenol is recovered from the acetylation reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[CH:8]1[C:13]([NH2:14])=[CH:12][CH:11]=[C:10]([OH:15])[CH:9]=1>>[C:1]([NH:14][C:13]1[CH:12]=[CH:11][C:10]([OH:15])=[CH:9][CH:8]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in said purified raffinate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05155269

Procedure details

A process as set forth in claim 22 wherein acetic anhydride is reacted with the p-aminophenol contained in said purified raffinate to produce N-acetyl-p-aminophenol, and N-acetyl-p-aminophenol is recovered from the acetylation reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].[CH:8]1[C:13]([NH2:14])=[CH:12][CH:11]=[C:10]([OH:15])[CH:9]=1>>[C:1]([NH:14][C:13]1[CH:12]=[CH:11][C:10]([OH:15])=[CH:9][CH:8]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1N)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in said purified raffinate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.